
3-Chlor-1H-indol-4-carbaldehyd
Übersicht
Beschreibung
3-chloro-1H-indole-4-carbaldehyde is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals. The compound 3-chloro-1H-indole-4-carbaldehyde is characterized by a chlorine atom at the third position and an aldehyde group at the fourth position of the indole ring. This structural modification imparts unique chemical properties to the compound, making it valuable in various scientific research and industrial applications .
Wissenschaftliche Forschungsanwendungen
3-chloro-1H-indole-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are used in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.
Medicine: It is investigated for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.
Industry: The compound is used in the synthesis of dyes, pigments, and other specialty chemicals
Wirkmechanismus
- The primary target of 3-chloro-1H-indole-4-carbaldehyde is not explicitly mentioned in the literature. However, indole derivatives, in general, interact with various receptors and enzymes due to their aromatic nature and π-electron delocalization .
- However, indole derivatives have been associated with antiviral, anti-inflammatory, anticancer, and antioxidant activities .
Target of Action
Biochemical Pathways
Result of Action
Biochemische Analyse
Biochemical Properties
3-chloro-1H-indole-4-carbaldehyde plays a crucial role in various biochemical reactions. It interacts with multiple enzymes, proteins, and other biomolecules. For instance, indole derivatives, including 3-chloro-1H-indole-4-carbaldehyde, are known to interact with protein kinase inhibitors and exhibit anti-HIV activities . These interactions often involve the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and hydrophobic interactions, which can significantly influence the biochemical pathways in which these compounds are involved.
Cellular Effects
3-chloro-1H-indole-4-carbaldehyde affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole-3-carbaldehyde, a related compound, acts as a receptor agonist at the aryl hydrocarbon receptor in intestinal immune cells, stimulating the production of interleukin-22 . This suggests that 3-chloro-1H-indole-4-carbaldehyde may have similar effects on cell signaling and immune responses.
Molecular Mechanism
The molecular mechanism of 3-chloro-1H-indole-4-carbaldehyde involves its interaction with various biomolecules. It can bind to enzymes, leading to their inhibition or activation. For instance, indole derivatives are known to inhibit protein kinases, which play a critical role in cell signaling pathways . Additionally, 3-chloro-1H-indole-4-carbaldehyde may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-chloro-1H-indole-4-carbaldehyde can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies on indole derivatives have shown that these compounds can undergo various chemical transformations, affecting their biological activity . Long-term exposure to 3-chloro-1H-indole-4-carbaldehyde may lead to changes in cellular responses, including alterations in cell proliferation and apoptosis.
Dosage Effects in Animal Models
The effects of 3-chloro-1H-indole-4-carbaldehyde vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities. At higher doses, it may cause toxic or adverse effects. For example, high doses of indole derivatives have been associated with gastrointestinal issues and high blood pressure in animal studies . Therefore, it is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
3-chloro-1H-indole-4-carbaldehyde is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other biologically active compounds. For instance, indole derivatives are known to undergo oxidation and reduction reactions, leading to the formation of metabolites with different biological activities . These metabolic transformations can influence the compound’s overall effect on metabolic flux and metabolite levels in cells.
Transport and Distribution
The transport and distribution of 3-chloro-1H-indole-4-carbaldehyde within cells and tissues are critical for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution. For example, indole derivatives are known to be transported by organic anion transporters, which play a role in their cellular localization and accumulation . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of 3-chloro-1H-indole-4-carbaldehyde can significantly affect its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, indole derivatives have been shown to localize in the nucleus, where they can interact with DNA and transcription factors . This localization is crucial for their role in regulating gene expression and other cellular processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-1H-indole-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the Vilsmeier-Haack reaction, where indole is treated with phosphorus oxychloride (POCl3) and dimethylformamide (DMF) to introduce the formyl group at the desired position. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization .
Another approach involves the chlorination of 1H-indole-4-carbaldehyde using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) to introduce the chlorine atom at the third position. This reaction is usually carried out in an inert solvent such as dichloromethane (DCM) at low temperatures to prevent over-chlorination .
Industrial Production Methods
Industrial production of 3-chloro-1H-indole-4-carbaldehyde often involves large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. Continuous flow reactors and automated synthesis platforms are sometimes employed to enhance efficiency and yield .
Analyse Chemischer Reaktionen
Types of Reactions
3-chloro-1H-indole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.
Reduction: NaBH4 in methanol, LiAlH4 in ether.
Substitution: Nucleophiles like amines or thiols in polar solvents such as ethanol or DCM
Major Products Formed
Oxidation: 3-chloro-1H-indole-4-carboxylic acid.
Reduction: 3-chloro-1H-indole-4-methanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used
Vergleich Mit ähnlichen Verbindungen
3-chloro-1H-indole-4-carbaldehyde can be compared with other indole derivatives such as:
1H-indole-3-carbaldehyde: Lacks the chlorine atom, resulting in different reactivity and biological activity.
4-chloro-1H-indole-3-carbaldehyde: Chlorine atom at a different position, leading to variations in chemical properties and applications.
1H-indole-4-carbaldehyde: Lacks the chlorine atom, used as a precursor in the synthesis of 3-chloro-1H-indole-4-carbaldehyde
The unique combination of the chlorine atom and the aldehyde group in 3-chloro-1H-indole-4-carbaldehyde imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry .
Eigenschaften
IUPAC Name |
3-chloro-1H-indole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO/c10-7-4-11-8-3-1-2-6(5-12)9(7)8/h1-5,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNUGQROAODSSTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)NC=C2Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90718829 | |
| Record name | 3-Chloro-1H-indole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90718829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1216113-27-7 | |
| Record name | 3-Chloro-1H-indole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90718829 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


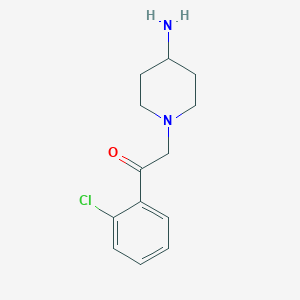
![2-{2-[(3-Bromobenzyl)oxy]ethyl}piperidine hydrochloride](/img/structure/B1465864.png)
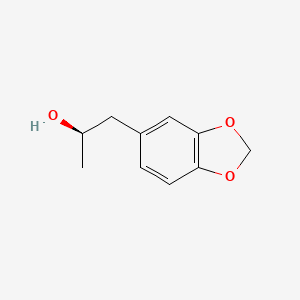
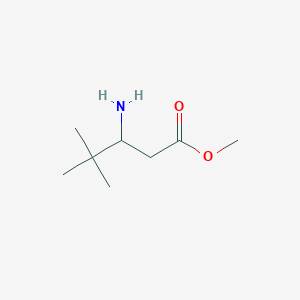
(2,2,2-trifluoroethyl)amine dihydrochloride](/img/structure/B1465869.png)
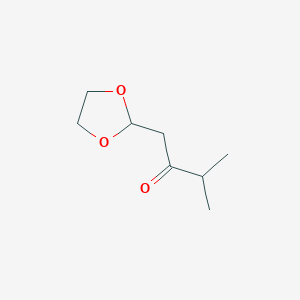
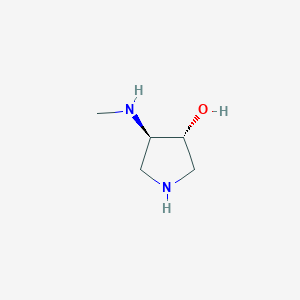
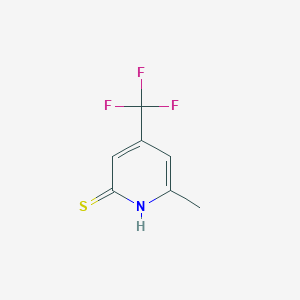

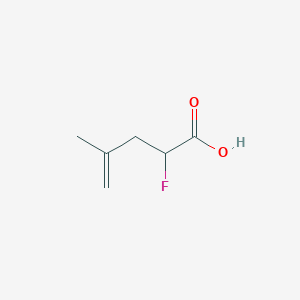
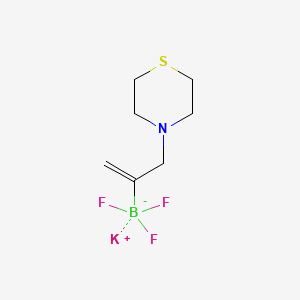
![6-acetyl-2-amino-N-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B1465882.png)
![2-{[(4-Fluorophenyl)amino]sulfonyl}benzoic acid](/img/structure/B1465883.png)

